Acetaldehyde, dimethylhydrazone

Catalog No.
S625631
CAS No.
7422-90-4
M.F
C4H10N2
M. Wt
86.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetaldehyde, dimethylhydrazone

CAS Number

7422-90-4

Product Name

Acetaldehyde, dimethylhydrazone

IUPAC Name

N-(ethylideneamino)-N-methylmethanamine

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

InChI

InChI=1S/C4H10N2/c1-4-5-6(2)3/h4H,1-3H3

InChI Key

FDWQPDLACZBQBC-UHFFFAOYSA-N

SMILES

CC=NN(C)C

Synonyms

A 078, A-078, A078

Canonical SMILES

CC=NN(C)C

Isomeric SMILES

C/C=N/N(C)C

Acetaldehyde, dimethylhydrazone is a chemical compound formed from the reaction of acetaldehyde and dimethylhydrazine. Its molecular formula is C4H10N2\text{C}_4\text{H}_{10}\text{N}_2, with a molecular weight of approximately 86.14 g/mol . This compound typically appears as a colorless liquid with a pungent odor, showcasing its hydrazone structure which is characterized by the presence of a carbon-nitrogen double bond (C=N) derived from the condensation reaction of an aldehyde and a hydrazine .

  • Formation Reaction: It is synthesized through the reaction of acetaldehyde and dimethylhydrazine, resulting in the release of water.
  • Oxidation: Under specific conditions, such as in the presence of hydrogen peroxide and catalysts like methyltrioxorhenium, acetaldehyde, dimethylhydrazone can be oxidized to form nitriles via Cope elimination reactions .
  • Thermal Isomerization: The compound can also undergo thermal isomerization, where it can convert between different structural forms under heat, affecting its reactivity and stability .

Research indicates that acetaldehyde, dimethylhydrazone exhibits biological activity, particularly in enzyme-catalyzed reactions. It has been studied as a substrate for peroxidase enzymes, showing potential for applications in biochemical assays . The compound's interaction with hydrogen peroxide in enzymatic systems has been explored to understand its role in oxidative processes.

The synthesis of acetaldehyde, dimethylhydrazone typically involves the following method:

  • Reactants: Acetaldehyde and dimethylhydrazine hydrochloride are combined.
  • Solvent: The reaction is often conducted in dichloromethane or similar organic solvents.
  • Conditions: The mixture is stirred at room temperature for several hours.
  • Purification: Post-reaction, the product is purified using techniques such as column chromatography and recrystallization to obtain a pure crystalline form .

Acetaldehyde, dimethylhydrazone finds various applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing other chemical compounds.
  • Biochemical Assays: Due to its reactivity with peroxidase enzymes, it can be used in assays to measure enzyme activity or detect hydrogen peroxide levels .
  • Protecting Group: Although primarily used for ketones, it can serve as a protecting group in certain synthetic pathways due to its stability under mild conditions.

Studies involving acetaldehyde, dimethylhydrazone have focused on its interactions with various reagents and enzymes. For instance:

  • Enzymatic Reactions: Its kinetics in peroxidase-catalyzed reactions have been characterized to understand how concentration variations affect reaction rates and product formation .
  • Complex Formation: Research has highlighted its ability to form stable complexes with other molecules, enhancing its utility in synthetic chemistry and analytical applications.

Acetaldehyde, dimethylhydrazone shares similarities with other hydrazones but possesses unique characteristics that distinguish it:

Compound NameMolecular FormulaUnique Features
Acetaldehyde hydrazoneC2H6N2Simpler structure; less stable than dimethylhydrazone.
Benzaldehyde dimethylhydrazoneC9H10N2Aromatic nature; different reactivity profile.
Formaldehyde dimethylhydrazoneC4H10N2OMore reactive due to smaller aldehyde; used as a reagent.
Propionaldehyde dimethylhydrazoneC5H12N2Longer carbon chain; different physical properties.

Acetaldehyde, dimethylhydrazone's stability and specific reactivity make it particularly valuable in synthetic applications compared to simpler hydrazones or those derived from more complex aldehydes .

Acetaldehyde, dimethylhydrazone belongs to the hydrazone class of organic compounds, which are characterized by the general structure R₁R₂C=N-NR₃R₄. This compound exhibits several accepted nomenclature variations that reflect its structural characteristics and synthetic origins. The primary systematic name follows the pattern of naming the aldehyde precursor followed by the hydrazine derivative designation.

The compound is known by multiple synonymous names including 1,1-Dimethyl-2-ethylidenehydrazine, 2-Ethylidene-1,1-dimethylhydrazine, and Acetaldehyde-1,1-dimethylhydrazone. These naming conventions reflect different approaches to describing the same molecular structure, with some emphasizing the ethylidene component and others focusing on the dimethylhydrazine portion. The structural classification places this compound within the broader category of N,N-dialkylhydrazones, specifically as an aliphatic aldehyde hydrazone derivative.

The molecular architecture of acetaldehyde, dimethylhydrazone features a carbon-nitrogen double bond characteristic of the hydrazone functional group. The structural representation shows the ethylidene group (CH₃CH=) connected to the dimethylhydrazine moiety (N-N(CH₃)₂), resulting in the complete structure CH₃CH=N-N(CH₃)₂. This arrangement creates a molecule with both nucleophilic and electrophilic centers, contributing to its versatility in chemical reactions.

PropertyValueReference
Molecular FormulaC₄H₁₀N₂
Structural ClassN,N-Dialkylhydrazone
Functional GroupHydrazone (C=N-N)
Substitution Pattern1,1-Dimethyl-2-ethylidene

IUPAC Identification and Registry Information

The International Union of Pure and Applied Chemistry designation for this compound is N-(ethylideneamino)-N-methylmethanamine, which systematically describes the connectivity and substitution pattern of the molecule. This IUPAC nomenclature emphasizes the ethylideneamino component and the methylmethanamine moiety, providing a clear structural description that follows established naming conventions for hydrazones.

The compound is registered under Chemical Abstracts Service number 7422-90-4, which serves as its unique identifier in chemical databases and regulatory systems. Additionally, it carries the European Community number 231-046-1, facilitating its identification within European chemical regulations and commerce. The UNII identifier UH7P7NSM7M provides another standardized reference for pharmaceutical and biochemical applications.

Spectroscopic identification data includes the InChI string InChI=1S/C4H10N2/c1-4-5-6(2)3/h4H,1-3H3/b5-4+, which encodes the molecular connectivity and stereochemistry. The corresponding InChIKey FDWQPDLACZBQBC-SNAWJCMRSA-N provides a condensed hash representation for database searching and chemical informatics applications. The SMILES notation C/C=N/N(C)C offers a linear representation of the molecular structure that clearly shows the double bond geometry and substitution pattern.

Identifier TypeValueSource
CAS Registry Number7422-90-4
IUPAC NameN-(ethylideneamino)-N-methylmethanamine
EINECS Number231-046-1
InChIKeyFDWQPDLACZBQBC-SNAWJCMRSA-N
UNIIUH7P7NSM7M

Historical Context in Hydrazone Chemistry

The development of hydrazone chemistry traces its origins to the pioneering work of Hermann Emil Fischer in the late 19th century, who first synthesized phenylhydrazine in 1875 through the reduction of diazonium salts. Fischer's discovery of phenylhydrazine proved instrumental in carbohydrate chemistry, as he developed the use of phenylhydrazine to form hydrazones known as osazones for the differentiation and characterization of monosaccharides. This breakthrough established hydrazones as fundamental tools in analytical and synthetic chemistry.

The broader hydrazone family, to which acetaldehyde, dimethylhydrazone belongs, gained prominence through Fischer's systematic exploration of various hydrazine derivatives. Fischer synthesized approximately twenty different hydrazines before free hydrazine itself was isolated, demonstrating the synthetic utility and stability of these nitrogen-containing compounds. The methodology for hydrazone formation through the condensation of hydrazines with aldehydes and ketones became a cornerstone of organic synthesis, providing reliable access to these versatile intermediates.

Theodor Curtius made significant contributions to hydrazine chemistry by preparing free hydrazine in 1887, twelve years after Fischer's initial discovery of phenylhydrazine. This achievement opened new avenues for hydrazone synthesis and enabled the development of more sophisticated hydrazine-based reactions. The establishment of reliable synthetic routes to hydrazines and their derivatives facilitated the exploration of their chemical properties and applications in various fields.

The historical significance of hydrazones extends beyond their synthetic utility to include their role in the development of important organic reactions. The Wolff-Kishner reduction, which utilizes hydrazones as intermediates in the conversion of aldehydes and ketones to alkanes, exemplifies the transformative impact of hydrazone chemistry on synthetic methodology. Similarly, the Fischer indole synthesis employs phenylhydrazones as key intermediates in the construction of indole rings, highlighting the continued relevance of hydrazone chemistry in modern organic synthesis.

Significance in Organic Synthesis and Environmental Chemistry

Acetaldehyde, dimethylhydrazone demonstrates significant utility in organic synthesis as both a synthetic intermediate and a reagent for various chemical transformations. The compound participates in oxidation reactions to form diazo compounds, which serve as valuable intermediates in organic synthesis. Research has shown that hydrazones like acetaldehyde, dimethylhydrazone can be efficiently oxidized using reagents such as potassium N-iodo p-toluenesulfonamide to generate the corresponding diazo compounds in high purity.

The synthetic versatility of acetaldehyde, dimethylhydrazone extends to its use in heterocyclic compound synthesis. Hydrazones serve as precursors for the construction of various nitrogen-containing heterocycles, including pyrazoles, triazoles, and pyrazolidine derivatives. These heterocyclic compounds possess significant biological activities and find applications in pharmaceuticals, agrochemicals, and materials science. The ability of hydrazones to undergo cyclization reactions makes them valuable building blocks for complex molecular architectures.

In biochemical applications, acetaldehyde, dimethylhydrazone has been investigated as a substrate for peroxidase enzymes, demonstrating its potential in analytical and diagnostic applications. The compound shows stability under various reaction conditions and exhibits quantitative fluorescence changes in the presence of horseradish peroxidase and hydrogen peroxide. This property makes it suitable for use in enzyme cascade assays and biosensing applications, where reliable signal generation is essential.

The environmental significance of acetaldehyde, dimethylhydrazone relates to its potential formation as a transformation product of dimethylhydrazine compounds. Gas chromatographic studies have identified this compound among the products formed when dimethylhydrazine undergoes chemical transformations in the presence of sulfur-containing species. Understanding these transformation pathways is important for environmental monitoring and assessment of hydrazine-related contamination in various environmental matrices.

Application AreaSpecific UseReference
Synthetic ChemistryDiazo compound precursor
Heterocycle SynthesisBuilding block for nitrogen heterocycles
Biochemical AssaysPeroxidase substrate
Environmental ChemistryTransformation product identification

Molecular Structure and Composition

Acetaldehyde, dimethylhydrazone is an organic compound with the molecular formula C₄H₁₀N₂ [1] [2] [3]. The compound is also known by the systematic name N-[(E)-ethylideneamino]-N-methylmethanamine and possesses the Chemical Abstracts Service registry number 7422-90-4 [1] [2]. The compound features a hydrazone functional group characterized by the C=N-N linkage, formed through the condensation reaction between acetaldehyde and dimethylhydrazine [7].

The molecular structure consists of an ethylidene group (CH₃CH=) connected to a dimethylhydrazine moiety (N(CH₃)₂) [1] [3]. The IUPAC Standard InChI representation is InChI=1S/C4H10N2/c1-4-5-6(2)3/h4H,1-3H3, with the corresponding InChIKey being FDWQPDLACZBQBC-UHFFFAOYSA-N [1] [4]. The SMILES notation for this compound is C/C=N/N(C)C, indicating the presence of the characteristic azomethine linkage [3].

The compound exhibits configurational isomerism due to the presence of the C=N double bond, with the potential for E and Z geometric configurations [44] [45]. Research has demonstrated that hydrazones commonly exist in equilibrium between these isomeric forms, with the E configuration typically being thermodynamically favored [46] [49].

Physical Constants

Molar Mass and Density

The molar mass of acetaldehyde, dimethylhydrazone has been precisely determined to be 86.1356 grams per mole [1] [2] [5]. This molecular weight corresponds to the sum of constituent atomic masses: four carbon atoms, ten hydrogen atoms, and two nitrogen atoms [6].

The density of the compound has been computationally predicted to be 0.78 ± 0.1 grams per cubic centimeter [5] [6] [8]. This relatively low density value is consistent with the compound's organic nature and the presence of nitrogen atoms, which contribute to a lower overall density compared to oxygen-containing analogues [11].

PropertyValueMethodReference
Molar Mass86.1356 g/molExperimental [1] [2]
Density0.78 ± 0.1 g/cm³Predicted [5] [6]

Boiling Point and Thermal Properties

The boiling point of acetaldehyde, dimethylhydrazone has been computationally predicted to be 89.2 ± 23.0 degrees Celsius [5] [6] [8]. This relatively low boiling point reflects the compound's moderate molecular weight and the absence of strong intermolecular hydrogen bonding interactions [11].

The compound exhibits moderate volatility characteristics, which is consistent with its predicted boiling point and molecular structure [7]. The thermal properties are influenced by the presence of the hydrazone functional group, which provides some degree of molecular rigidity through the C=N double bond while maintaining relatively weak intermolecular forces [32].

Solubility Parameters

Acetaldehyde, dimethylhydrazone demonstrates moderate solubility in organic solvents while exhibiting reduced solubility in water [7]. This solubility profile is characteristic of compounds containing hydrazone functional groups, which possess both polar and nonpolar structural elements [23].

The compound's solubility characteristics are governed by its ability to participate in dipole-dipole interactions through the nitrogen atoms and the polarized C=N bond [37]. The presence of methyl groups contributes to the compound's lipophilic character, enhancing its solubility in nonpolar organic solvents [22].

Acid-Base Characteristics (pKa)

The acid-base behavior of acetaldehyde, dimethylhydrazone is characterized by a predicted pKa value of 4.69 ± 0.70 [5] [6] [8]. This relatively low pKa value indicates that the compound exhibits weak basic properties, primarily associated with the nitrogen atoms in the hydrazone structure [14].

The protonation behavior of hydrazones typically occurs at the terminal nitrogen atom, leading to the formation of a conjugated system that can stabilize the resulting cationic species [46]. This protonation process has been shown to influence the geometric isomerization of hydrazones, with protonated forms often favoring different conformational arrangements [49].

Spectroscopic Properties

Infrared Spectroscopy Fingerprints

The infrared spectrum of acetaldehyde, dimethylhydrazone exhibits characteristic absorption bands that are diagnostic of the hydrazone functional group [32] [33]. The most prominent feature is the C=N stretching vibration, which typically appears in the region of 1640-1690 wavenumbers [34] [35] [37].

Hydrazone compounds characteristically display C=N stretching frequencies in the range of 1680-1570 wavenumbers, with the exact position dependent on substitution patterns and electronic effects [34]. The azomethine linkage (C=N) in imine and oxime compounds generally absorbs between 1690-1640 wavenumbers with weak to strong intensity [37].

Additional characteristic infrared absorptions include C-H stretching vibrations in the aliphatic region (2850-3000 wavenumbers) and C-N stretching modes typically observed between 1250-1000 wavenumbers [32] [35]. The N-N stretching vibration, characteristic of the hydrazine moiety, has been identified in similar compounds around 1380 wavenumbers [30] [34].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
C=N stretch1640-1690Medium-StrongAzomethine linkage
C-H stretch2850-3000MediumAliphatic C-H
C-N stretch1250-1000MediumC-N single bond
N-N stretch~1380MediumHydrazine moiety

NMR Spectral Characteristics

The proton nuclear magnetic resonance spectrum of acetaldehyde, dimethylhydrazone exhibits distinct chemical shifts characteristic of the different hydrogen environments within the molecule [39] [41]. The azomethine proton (HC=N) typically appears as a characteristic signal in the downfield region, consistent with its deshielded electronic environment [20] [42].

The methyl groups attached to the nitrogen atoms appear as distinct signals, with chemical shifts influenced by the electron-donating nature of the nitrogen substituents [39] [41]. The methyl group of the ethylidene moiety exhibits coupling patterns consistent with its proximity to the azomethine proton [20].

In carbon-13 nuclear magnetic resonance spectroscopy, the azomethine carbon (C=N) appears characteristically downfield due to the sp² hybridization and the electron-withdrawing effect of the nitrogen substituent [43]. The chemical shifts of carbon atoms in hydrazone compounds are influenced by the electronic effects of the nitrogen-containing functional groups [17].

Proton EnvironmentChemical Shift Range (ppm)Multiplicity
HC=N7.0-8.5Quartet
N(CH₃)₂2.5-3.0Singlet
CH₃CH=1.5-2.0Doublet

Mass Spectrometry Fragmentation Patterns

The mass spectrum of acetaldehyde, dimethylhydrazone has been documented in the NIST Mass Spectrometry Database, providing valuable information about its fragmentation behavior under electron ionization conditions [1]. The molecular ion peak appears at mass-to-charge ratio 86, corresponding to the molecular weight of the compound [1].

Fragmentation patterns in hydrazone compounds typically involve cleavage of the N-N bond and subsequent rearrangement processes [18]. Common fragmentation pathways include the loss of alkyl groups from the nitrogen centers and the formation of iminium ion fragments [18] [21].

The electron ionization mass spectrum shows characteristic fragmentation patterns that can be used for structural identification and confirmation of the compound's identity [1]. The fragmentation behavior is influenced by the stability of the resulting ionic species and the ease of bond cleavage within the hydrazone framework [24].

UV-Visible Absorption Properties

The ultraviolet-visible absorption properties of acetaldehyde, dimethylhydrazone are governed by the electronic transitions within the conjugated C=N system [23] [26]. Hydrazone compounds typically exhibit absorption maxima in the near-ultraviolet region due to π→π* transitions associated with the azomethine chromophore [28].

The absorption characteristics are influenced by the substitution pattern and the electronic effects of the dimethylamino group [26]. Computational studies on related hydrazone compounds have shown that the HOMO-LUMO energy gap significantly affects the absorption wavelength and intensity [25] [28].

The compound's UV-visible spectrum provides valuable information about its electronic structure and can be used for analytical identification and quantification purposes [23]. The absorption properties may be sensitive to solvent effects and pH changes, particularly in systems where protonation of the nitrogen centers can occur [23].

Electronic Structure Properties

Ionization Energy Measurements

The ionization energy of acetaldehyde, dimethylhydrazone relates to the energy required to remove an electron from the highest occupied molecular orbital [27]. While specific experimental ionization energy data for this compound is limited, computational approaches can provide reliable estimates based on the electronic structure [25] [51].

Ionization energies in organic compounds are influenced by factors including nuclear charge, electron shielding effects, and molecular orbital overlap [27]. The presence of nitrogen atoms with lone pairs typically results in relatively low ionization energies compared to purely hydrocarbon systems [24].

The ionization behavior of hydrazone compounds is particularly interesting due to the presence of multiple nitrogen centers that can serve as sites for electron removal [24]. The electronic structure of the C=N-N system creates a delocalized π-electron system that influences the ionization process [25].

Electron Distribution Patterns

The electron distribution in acetaldehyde, dimethylhydrazone is characterized by the presence of lone pairs on both nitrogen atoms and the π-electron system associated with the C=N double bond [25] [51]. The dimethylamino group acts as an electron-donating substituent, influencing the overall electron density distribution [28].

Computational studies on related hydrazone compounds have shown that the highest occupied molecular orbital is typically localized on the nitrogen-containing portion of the molecule [25] [51]. The lowest unoccupied molecular orbital often exhibits contributions from both the azomethine carbon and the nitrogen centers [48].

The electron distribution patterns are crucial for understanding the compound's reactivity, particularly its nucleophilic and electrophilic sites [51]. The presence of the extended π-system allows for electron delocalization, which can stabilize various charged intermediates [25].

Computational Predictions of Electronic Properties

Density functional theory calculations provide valuable insights into the electronic properties of acetaldehyde, dimethylhydrazone [47] [50]. The HOMO-LUMO energy gap is a critical parameter that determines the compound's electronic excitation properties and chemical reactivity [48] [51].

Computational studies on hydrazone compounds have revealed that the energy gap between frontier molecular orbitals is typically in the range of 3-8 electron volts, depending on the specific substitution pattern [25] [28]. The relatively small energy gap in hydrazones contributes to their potential applications in electronic and optical materials [26].

The computational predictions also provide information about molecular electrostatic potential surfaces, which are useful for understanding intermolecular interactions and binding affinities [51]. The electronic properties calculated through computational methods complement experimental observations and provide a comprehensive understanding of the compound's behavior [47] [50].

Electronic PropertyTypical RangeComputational Method
HOMO Energy-6 to -8 eVDFT
LUMO Energy-1 to -3 eVDFT
Energy Gap3-8 eVDFT
Ionization Potential8-12 eVDFT

Acetaldehyde and Dimethylhydrazine Reaction Mechanisms

The formation of acetaldehyde, dimethylhydrazone represents a fundamental condensation reaction between acetaldehyde and dimethylhydrazine, proceeding through a well-established nucleophilic addition-elimination mechanism [2]. The reaction commences with the nucleophilic attack of the dimethylhydrazine nitrogen atom on the electrophilic carbonyl carbon of acetaldehyde, forming a tetrahedral carbinolamine intermediate [3] [4]. This mechanism follows the general pathway observed for hydrazone formation, where the α-effect nucleophile dimethylhydrazine demonstrates enhanced reactivity compared to conventional amines [4].

The initial step involves proton-catalyzed attack of dimethylhydrazine on the carbonyl carbon atom of acetaldehyde [4]. Under acidic conditions, the carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack [5]. The formation proceeds through a termolecular complex where the general acid assists in concurrent proton transfer to the carbonyl oxygen while the nucleophilic reagent attacks the carbon center [4]. This concerted mechanism is preferred over stepwise pathways due to favorable hydrogen bonding interactions.

Following nucleophilic addition, the tetrahedral intermediate undergoes rapid dehydration through protonation of the hydroxyl group and subsequent water elimination [4] [6]. The rate-determining step varies with pH conditions; under acidic conditions, the initial nucleophilic attack is rate-limiting, while under neutral or basic conditions, the dehydration step becomes rate-determining [2]. The final deprotonation yields the desired acetaldehyde, dimethylhydrazone product with the characteristic carbon-nitrogen double bond [7].

Computational studies using density functional theory have revealed important mechanistic insights into this transformation [8] [9]. The reaction initiates through intermolecular hydrogen abstraction from the amino group of dimethylhydrazine, followed by formation of the carbon-nitrogen bond [8]. The activation energy for this process has been calculated to be relatively low, consistent with the favorable kinetics observed experimentally. The preferred attack occurs on the carbonyl carbon, generating a stable hydrazone linkage that resists further oxidation under standard conditions [9].

The stereochemical outcome of the condensation favors the (E)-configuration due to reduced steric interactions between the methyl group of acetaldehyde and the dimethylamino substituent [10]. This stereoselectivity has been confirmed through nuclear magnetic resonance spectroscopy and computational analysis, with the (E)-isomer being thermodynamically more stable by approximately 2-3 kcal/mol [10]. The Z/E isomerization can occur under thermal conditions, though it requires significant activation energy.

Reaction ConditionsSolventTemperature (°C)CatalystReaction Time (hours)Yield (%)
Standard conditionsDichloromethane20-25Acid catalyst1-285-95
Alcoholic mediumMethanol20-25TsOH2-470-85 [2]
Protic solventEthanol20-25HCl1-375-90 [3]
Aqueous conditionsWater20-25Buffer pH 40.5-180-90 [3]
Solvent-freeNeat60-80None0.1-0.590-98 [11]

Catalyst Systems and Reaction Conditions

The condensation reaction between acetaldehyde and dimethylhydrazine benefits significantly from appropriate catalyst systems and optimized reaction conditions [3] [12]. Acid catalysts play a crucial role in activating the carbonyl group through protonation, thereby enhancing the electrophilicity of the carbon center and facilitating nucleophilic attack by dimethylhydrazine [5]. Various acid catalysts have been investigated, including hydrochloric acid, p-toluenesulfonic acid, and buffer systems at controlled pH values [3] [13].

Anthranilic acid derivatives have emerged as particularly effective organocatalysts for hydrazone formation [3]. The most efficient catalysts identified include 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid, which can enhance reaction rates by factors of 10-100 compared to traditional aniline-catalyzed reactions [3]. These catalysts operate through nucleophilic catalysis involving catalyst-imine intermediates, where the ortho-carboxylate group assists in intramolecular proton transfer during hydrazone formation [3].

The mechanism of catalytic hydrazone formation involves initial imine formation between the catalyst and acetaldehyde, followed by displacement with dimethylhydrazine [3] [12]. At moderate catalyst concentrations, imine formation remains rate-limiting, and the improved catalytic efficiency results from enhancement of this step rather than mechanistic changes [3]. The concentration of catalyst significantly affects reaction rates, with optimal performance typically observed at 5-10 millimolar concentrations [3].

Temperature control represents another critical parameter in optimizing the condensation reaction [14]. Most reactions proceed efficiently at ambient temperature (20-25°C), though slightly elevated temperatures (40-60°C) can accelerate reaction rates without compromising product quality [11]. Higher temperatures may lead to competing side reactions or product decomposition, particularly under acidic conditions [14]. The equilibrium position generally favors hydrazone formation, especially for aldehydes with minimal substitution [15].

Solvent selection profoundly influences both reaction rate and product isolation [11]. Dichloromethane provides an excellent medium for the reaction, offering good solubility for both reactants and products while facilitating subsequent purification . Alcoholic solvents such as methanol and ethanol also support efficient hydrazone formation, though reaction rates may be somewhat reduced [2] [3]. Aqueous systems can be employed with appropriate buffer control, particularly beneficial for environmentally conscious synthetic approaches [3] [16].

The development of solvent-free methodologies represents a significant advancement in green chemistry applications [11] [16]. Under neat conditions with gentle heating (60-80°C), the condensation proceeds rapidly with excellent yields (90-98%) [11]. These conditions eliminate solvent waste and simplify product workup procedures, making them particularly attractive for industrial applications [16].

pH control emerges as a crucial factor when employing aqueous or alcoholic media [3] [17]. Optimal pH ranges typically fall between 4-7, where the carbonyl group remains sufficiently activated while avoiding excessive protonation of the dimethylhydrazine nucleophile [3]. Buffer systems using phosphate or acetate provide excellent pH control and can incorporate catalytic additives to enhance reaction efficiency [3].

Purification Protocols and Yield Optimization

Effective purification of acetaldehyde, dimethylhydrazone requires careful consideration of the compound's chemical properties and stability characteristics [18] [19]. The hydrazone functionality demonstrates acid sensitivity, necessitating the use of neutral or basic purification conditions to prevent decomposition [19]. Traditional silica gel chromatography proves unsuitable due to acid-catalyzed hydrolysis of the hydrazone bond, leading to regeneration of starting materials [19].

Basic alumina chromatography represents the preferred chromatographic method for hydrazone purification [19]. The basic nature of the alumina support prevents acid-catalyzed decomposition while providing adequate separation of the desired product from impurities [19]. Alternative approaches include the use of base-treated silica gel or the addition of triethylamine (1%) to chromatographic solvents to maintain basic conditions throughout the purification process [19].

Distillation under reduced pressure offers an effective purification strategy, particularly for volatile hydrazones such as acetaldehyde, dimethylhydrazone [18] [20]. The compound boils at approximately 106-108°C at atmospheric pressure, but reduced pressure distillation at 40-50°C under 10 mmHg provides gentler conditions that minimize thermal decomposition [21] [20]. This method typically achieves purities of 95-98% with recoveries of 75-85% [20].

Recrystallization protocols have been developed using appropriate solvent systems that maintain the stability of the hydrazone functionality [22] [19]. Methanol-ether mixtures provide excellent recrystallization media, yielding high-purity products (98-99%) with good recovery rates (80-90%) [22]. The process involves dissolution in warm methanol followed by slow cooling in the presence of diethyl ether to promote crystal formation [22]. Temperature control during recrystallization proves critical, with optimal conditions maintained at 0-5°C to minimize decomposition [22].

Liquid-liquid extraction techniques offer rapid and efficient separation of acetaldehyde, dimethylhydrazone from reaction mixtures [23] [13]. The compound's moderate lipophilicity enables extraction into organic solvents such as dichloromethane or ethyl acetate from aqueous reaction media [23]. This approach proves particularly valuable when aqueous buffer systems are employed for the condensation reaction [3]. Recovery rates of 85-95% are typical, though additional purification may be required to achieve analytical purity [23].

Crystallization from neat conditions or concentrated solutions can provide exceptionally pure material (>99%) [22]. This method involves slow evaporation of solvent or controlled cooling of saturated solutions to promote crystal growth [22]. The resulting crystals typically exhibit excellent purity and can be further characterized by X-ray crystallography to confirm structural integrity [22].

Purification MethodConditionsTemperature (°C)Recovery (%)Purity (%)
DistillationReduced pressure40-50/10 mmHg75-85 [20]95-98 [20]
RecrystallizationMethanol/Ether0-580-90 [22]98-99 [22]
Column ChromatographyAlumina/Basic conditionsRoom temperature70-80 [19]90-95 [19]
Liquid-liquid ExtractionOrganic/AqueousRoom temperature85-95 [23]85-90 [23]
CrystallizationSlow cooling0-588-92 [22]99+ [22]

Yield optimization strategies focus on maximizing conversion while minimizing side reactions and product loss [24] [25]. The use of slight excess of dimethylhydrazine (1.1-1.2 equivalents) helps drive the equilibrium toward product formation [25] [3]. However, excessive amounts should be avoided as they complicate purification and may lead to competing reactions [25]. Reaction monitoring through spectroscopic techniques enables real-time optimization of reaction parameters [26] [27].

The implementation of continuous removal of water byproduct can significantly improve yields [2]. Molecular sieves, particularly type 4A, effectively absorb water and shift the equilibrium toward hydrazone formation [2]. This approach has demonstrated yield improvements from 70-80% to 85-95% in comparative studies [2]. Alternative dehydrating agents such as anhydrous magnesium sulfate or calcium chloride can also be employed [28] [18].

Temperature and time optimization require balancing reaction rate against potential side reactions [11] [14]. While elevated temperatures accelerate the condensation, they may also promote decomposition or competing processes [14]. Kinetic studies indicate that reaction completion typically occurs within 1-4 hours at room temperature with appropriate catalysis [3] [27]. Extended reaction times generally do not improve yields and may lead to product degradation [27].

Industrial Production Approaches

Industrial production of acetaldehyde, dimethylhydrazone demands scalable processes that maintain product quality while ensuring economic viability and environmental compliance [29] [30]. Commercial synthesis typically employs continuous stirred tank reactors (CSTR) operating under controlled temperature and pressure conditions [31] [14]. These systems enable precise control of reaction parameters while accommodating large-scale production requirements ranging from 100-1000 kg per batch [31].

The industrial process begins with the preparation of high-purity starting materials [29] [30]. Acetaldehyde is typically sourced from ethanol oxidation or ethylene hydration processes, requiring purification to remove aldehydic impurities that could compromise product quality [29]. Dimethylhydrazine production involves methylation of hydrazine using formaldehyde and formic acid, followed by distillation to achieve the required purity specifications [32].

Reactor design considerations emphasize efficient heat transfer and mixing to ensure uniform reaction conditions throughout the vessel [31] [14]. The exothermic nature of the condensation reaction necessitates adequate cooling capacity to maintain temperature control within ±2°C [14]. Agitation systems operating at 200-400 rpm provide sufficient mass transfer while avoiding excessive mechanical stress that could lead to equipment wear [31].

Safety protocols in industrial hydrazone production address the handling of volatile and potentially hazardous materials [30] [29]. Nitrogen blanketing systems prevent oxidation and maintain inert atmosphere conditions throughout the process [30]. Oxygen analyzers continuously monitor atmospheric composition to ensure safe operating conditions [30]. Emergency venting systems and fire suppression equipment provide additional safety measures appropriate for flammable material handling [29].

Process monitoring employs multiple analytical techniques to ensure consistent product quality [26] [27]. Online gas chromatography-mass spectrometry (GC-MS) enables real-time composition analysis with detection limits of 0.1 ppm [26]. Infrared spectroscopy provides rapid functional group identification, while nuclear magnetic resonance spectroscopy confirms structural integrity of the final product [33] [34]. These analytical methods enable immediate process adjustments to maintain product specifications [26].

Quality control systems incorporate both chemical and physical property testing [35] [21]. Purity determination through high-performance liquid chromatography (HPLC) ensures compliance with commercial specifications, typically requiring >95% purity for industrial applications [35]. Physical properties such as boiling point, density, and refractive index provide additional confirmation of product identity and quality [21].

Industrial ParameterSpecificationTypical ValueCritical FactorMonitoring Method
Reactor TypeContinuous stirredCSTRHeat transferTemperature probe
Scale (kg/batch)100-1000500Batch sizeLoad cells
Temperature Control±2°C25°CTemperature stabilityRTD sensors
Mixing RequirementsEfficient agitation200-400 rpmMass transferPower consumption
Safety ConsiderationsInert atmosphereNitrogen blanketOxygen exclusionOxygen analyzer

Waste minimization strategies focus on solvent recovery and byproduct utilization [16] [36]. Distillation systems recover organic solvents for reuse, typically achieving 95-98% recovery rates [31]. Water byproduct can be purified and recycled within the facility or released after appropriate treatment [16]. Heat integration systems capture thermal energy from exothermic reactions for use in other process operations [31].

Economic optimization considers raw material costs, energy consumption, and capital equipment requirements [31] [37]. The relatively simple reaction chemistry enables the use of standard process equipment, minimizing capital investment compared to more complex synthetic routes [31]. Energy requirements remain modest due to the mild reaction conditions, though cooling systems represent a significant operational cost due to the exothermic nature of the condensation [14].

Regulatory compliance encompasses both product specifications and environmental discharge limits [29] [30]. Industrial hydrazone production must meet stringent purity requirements for pharmaceutical and chemical intermediates while adhering to air and water quality standards [29]. Documentation systems track raw material sources, process parameters, and product testing results to ensure traceability and regulatory compliance [30].

Green Chemistry Methodologies

The development of environmentally sustainable synthetic approaches for acetaldehyde, dimethylhydrazone aligns with contemporary green chemistry principles, emphasizing waste reduction, energy efficiency, and the elimination of hazardous solvents [16] [11]. Mechanochemical synthesis represents a revolutionary approach that eliminates the need for organic solvents while achieving excellent yields and purities [38] [39]. This methodology employs grinding or ball-milling techniques to bring reactants into intimate contact, facilitating the condensation reaction through mechanical energy input [38].

Mechanochemical processes typically achieve yields of 85-95% within 30-60 minutes of grinding [38] [39]. The absence of solvents dramatically reduces waste generation and eliminates purification steps associated with solvent removal [38]. Post-synthetic analysis using powder X-ray diffraction and infrared spectroscopy confirms product formation and purity without requiring solution-phase techniques [38] [39]. Principal component analysis of spectroscopic data provides detailed insights into reaction progress and endpoint determination [38].

Solid-state melt reactions offer another solvent-free approach that capitalizes on the low melting points of the reactants [38] [11]. This methodology involves heating the solid reactants to their melting point (typically 60-80°C) to create a homogeneous liquid phase where the condensation proceeds rapidly [11]. The technique proves particularly effective for hydrazone formation, achieving near-quantitative yields (90-98%) within minutes [11] [38].

Aqueous synthesis methodologies eliminate the use of organic solvents while maintaining excellent reaction efficiency [3] [16]. Water-soluble organocatalysts such as anthranilic acid derivatives enable rapid hydrazone formation in purely aqueous media [3]. These systems demonstrate remarkable rate enhancements compared to traditional organic solvent approaches, with second-order rate constants reaching 0.1-50 M⁻¹s⁻¹ [12]. The use of buffer systems maintains optimal pH conditions while avoiding the need for strong acids or bases [3].

Microwave-assisted synthesis provides rapid heating and enhanced reaction rates while minimizing energy consumption [11] [40]. Microwave irradiation creates localized heating that accelerates molecular motion and increases collision frequency between reactants [11]. This approach typically reduces reaction times from hours to minutes while maintaining or improving product yields [40]. The technique proves particularly valuable when combined with solvent-free conditions to maximize environmental benefits [11].

Vapor-mediated synthesis represents an innovative approach for post-synthetic modifications of hydrazone products [38]. This technique exposes crystalline hydrazones to aldehyde vapors under controlled conditions, enabling selective transformations without solvent use [38]. The process can be monitored using attenuated total reflectance infrared spectroscopy to track reaction progress in real-time [38].

Green Chemistry ApproachReagentsEnergy RequirementsWaste GenerationEnvironmental Score
Mechanochemical SynthesisGrindingMechanicalMinimal [38]Excellent [38]
Solid-State Melt ReactionNeat heatingThermalNone [11]Excellent [11]
Aqueous SynthesisWater mediumLow temperatureWater only [3]Good [3]
Microwave-AssistedMW irradiationMicrowaveMinimal [11]Very good [11]
Solvent-Free ConditionsDirect mixingMinimal heatingNone [16]Excellent [16]

Catalytic system optimization focuses on developing recyclable and non-toxic catalysts that align with green chemistry principles [3] [12]. Heterogeneous catalysts such as supported anthranilic acid derivatives enable easy separation and reuse without product contamination [3]. These systems maintain catalytic activity through multiple reaction cycles while avoiding the use of toxic metal catalysts [12].

Life cycle assessment studies of green synthetic methodologies demonstrate significant environmental advantages compared to traditional approaches [16] [36]. Mechanochemical and solvent-free processes show dramatic reductions in environmental impact, primarily due to eliminated solvent use and waste generation [16]. Energy consumption analysis reveals that microwave-assisted and melt reaction approaches require substantially less energy input than conventional heating methods [11].

Process intensification strategies combine multiple green chemistry principles to maximize environmental benefits [36] [16]. The integration of mechanochemical synthesis with microwave heating creates synergistic effects that further reduce reaction times and energy requirements [11]. Similarly, the combination of aqueous media with enzymatic catalysis offers highly selective and environmentally benign synthetic routes [41].

Economic analysis of green methodologies indicates favorable cost structures due to reduced solvent and waste disposal costs [16] [36]. While initial capital investments may be higher for specialized equipment such as ball mills or microwave reactors, operational cost savings typically provide attractive return on investment within 2-3 years [16]. The elimination of solvent recovery systems and waste treatment facilities further contributes to economic advantages [36].

Analytical Monitoring During Synthesis

Comprehensive analytical monitoring throughout the synthesis of acetaldehyde, dimethylhydrazone ensures consistent product quality and enables real-time process optimization [26] [27]. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary structural confirmation technique, providing definitive evidence of hydrazone formation through characteristic chemical shift patterns [33] [42]. The appearance of the azomethine proton signal at approximately 8.23 ppm in ¹H NMR spectra represents the most diagnostic feature for product identification [34] [33].

¹H NMR analysis reveals distinct splitting patterns that confirm the structural integrity of the product [43] [44]. The methyl group protons appear as a doublet around 2.14 ppm due to coupling with the azomethine proton, while the dimethylamino protons generate a characteristic singlet at approximately 2.9 ppm [42] [44]. The azomethine proton itself appears as a quartet due to coupling with the adjacent methyl group, providing clear evidence of successful condensation [43] [44].

¹³C NMR spectroscopy provides complementary structural information, particularly the azomethine carbon signal appearing around 155-160 ppm [42] [45]. This chemical shift range is characteristic of carbon-nitrogen double bonds in hydrazone systems and serves as confirmation of product formation [45]. Additional carbon signals for the methyl and dimethylamino groups appear in their expected regions, providing comprehensive structural verification [42].

Infrared (IR) spectroscopy offers rapid functional group identification throughout the synthetic process [33] [46]. The emergence of the characteristic C=N stretching vibration at 1625-1630 cm⁻¹ provides immediate evidence of hydrazone formation [33] [34]. Simultaneously, the disappearance of the carbonyl stretching band (1720-1740 cm⁻¹) from acetaldehyde confirms reactant consumption [33]. The N-H stretching bands of unreacted dimethylhydrazine (3200-3300 cm⁻¹) also diminish as the reaction proceeds [33].

Mass spectrometry enables sensitive detection and quantification of both reactants and products throughout the synthesis [47] [42]. The molecular ion peak at m/z 86 provides definitive identification of acetaldehyde, dimethylhydrazone [47] [48]. Fragmentation patterns reveal characteristic losses of dimethylamino groups (m/z 44) and provide additional structural confirmation [47]. Electrospray ionization mass spectrometry (ESI-MS) proves particularly valuable for reaction monitoring due to its high sensitivity and rapid analysis times [27] [26].

Analytical MethodKey Peaks/SignalsDetection LimitAnalysis TimePrimary Application
¹H NMR Spectroscopy8.23 ppm (HC=N) [34]0.1 mM15-30 minStructural confirmation
IR Spectroscopy1625-1630 cm⁻¹ (C=N) [33]1 mg/mL5-10 minFunctional group identification
UV-Vis Spectroscopy263-279 nm (λmax) [34]10 µM2-5 minRapid screening
Mass SpectrometryM+ 86 m/z [47]1 ng/mL1-2 minHigh sensitivity detection
GC-MSRT 3.2 min [17]0.1 ppm10-15 minQuantitative analysis

UV-visible spectroscopy provides valuable information about electronic transitions and can be employed for kinetic studies [34] [49]. The λmax values for acetaldehyde, dimethylhydrazone typically appear around 263-279 nm, corresponding to π→π* transitions of the hydrazone chromophore [34]. Time-dependent UV-vis measurements enable determination of reaction rates and equilibrium constants under various conditions [49].

Gas chromatography-mass spectrometry (GC-MS) offers excellent separation and identification capabilities for complex reaction mixtures [17] [50]. The relatively volatile nature of acetaldehyde, dimethylhydrazone enables direct GC analysis with retention times typically around 3.2 minutes under standard conditions [17]. This technique proves particularly valuable for purity determination and trace impurity analysis [50] [17].

High-performance liquid chromatography (HPLC) provides alternative separation and quantification methods, particularly when combined with derivatization techniques [23] [13]. Acetaldehyde can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives suitable for HPLC analysis [23] [13]. This approach enables precise quantification of unreacted acetaldehyde and monitoring of conversion efficiency [13].

Real-time monitoring techniques employ automated sampling and analysis systems to provide continuous process information [26] [27]. Continuous-flow nano-electrospray ionization enables simultaneous monitoring of multiple reactions with sampling frequencies of 180 measurements per hour [27] [26]. These systems demonstrate excellent reproducibility with relative errors less than 10% for major components [27].

Process analytical technology (PAT) integrates multiple analytical techniques to provide comprehensive real-time process understanding [26]. The combination of near-infrared spectroscopy, automated sampling, and chemometric data analysis enables predictive control of reaction outcomes [26]. Principal component analysis of spectroscopic data provides detailed insights into reaction profiles and enables early detection of process deviations [38].

Validation studies confirm the accuracy and precision of analytical methods employed for synthesis monitoring [13] [23]. Recovery studies demonstrate quantitative performance across relevant concentration ranges, with typical recoveries exceeding 88% for culture media and 78% for complex biological matrices [13]. Limit of detection studies establish sensitivity requirements for different applications, ranging from 0.1 ppm for routine monitoring to 1 ng/mL for trace analysis [23] [47].

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

86.084398327 g/mol

Monoisotopic Mass

86.084398327 g/mol

Heavy Atom Count

6

Other CAS

7422-90-4

General Manufacturing Information

Acetaldehyde, 2,2-dimethylhydrazone: ACTIVE

Dates

Last modified: 02-18-2024

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